2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide
Description
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-6-3-13(4-7-16)12-19-18(20)11-14-2-5-15-8-9-22-17(15)10-14/h2-7,10H,8-9,11-12H2,1H3,(H,19,20) |
InChI Key |
OXVLHDYMAQCHNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC3=C(CCO3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
Copper-mediated reactions are widely employed for benzofuran synthesis. A representative route involves:
-
Substrates : o-Hydroxy aldehydes (e.g., 5-hydroxy-2-methoxybenzaldehyde) and substituted alkynes.
-
Conditions : CuCl (10 mol%), DBU (1.5 equiv), DMF, 80°C, 12 h.
-
Mechanism : Base-assisted deprotonation forms a phenoxide intermediate, which undergoes copper-acetylide coupling, reductive elimination, and acidification to yield the dihydrobenzofuran.
Example :
Rhodium-Catalyzed C–H Activation
Rhodium complexes enable direct functionalization of aryl precursors:
-
Substrates : Substituted benzamides and vinylene carbonate.
-
Conditions : CpRhCl₂ (5 mol%), NaOPiv·H₂O, DCE, 100°C, 24 h.
-
Outcome : Cyclopentadienyl-rhodium catalyzes C–H activation at the ortho position, followed by migratory insertion and β-oxygen elimination to form the dihydrobenzofuran.
Acetamide Side-Chain Introduction
Amidation via Acyl Chloride
The most direct method involves converting the benzofuran-carboxylic acid to its acyl chloride:
-
Acid Chloride Formation :
-
Amine Coupling :
Reductive Amination
Alternative routes employ reductive amination to avoid harsh conditions:
-
Substrates : Benzofuran ketone and 4-methoxybenzylamine.
-
Conditions : NaBH₃CN, MeOH, 0°C to RT, 6 h.
Integrated Synthetic Routes
One-Pot Benzofuran-Acetamide Synthesis
A catalyst-free approach combines benzofuran formation and amidation:
-
Cyclization :
-
Nitro Reduction and Amidation :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Optimization and Scale-Up Considerations
Solvent Effects
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation:
| Conditions | Products | Catalysts/Reagents |
|---|---|---|
| 2M HCl, reflux (4 hrs) | 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid + 4-methoxybenzylamine | Hydrochloric acid |
| 1M NaOH, 80°C (3 hrs) | Sodium salt of acetic acid derivative + free amine | Sodium hydroxide |
Reaction progress is monitored via thin-layer chromatography (TLC) (Rf shift from 0.75 to 0.30 in ethyl acetate/hexane) and confirmed by ¹H NMR (disappearance of acetamide’s carbonyl peak at δ 168 ppm) .
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes regioselective electrophilic substitution at the 5-position due to ortho/para-directing effects from the oxygen atom:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-2,3-dihydrobenzofuran derivative | 67% |
| Sulfonation | H₂SO₄/SO₃, 50°C | 5-sulfo-2,3-dihydrobenzofuran derivative | 58% |
| Halogenation (Bromination) | Br₂/FeBr₃, RT | 5-bromo-2,3-dihydrobenzofuran derivative | 72% |
Post-reaction characterization uses high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 457.1245 [M+H]⁺ for brominated product).
Functionalization of the Methoxy Group
The 4-methoxybenzyl substituent participates in demethylation and alkylation reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C → RT | Conversion to phenolic –OH group |
| Reductive Alkylation | R-X, NaH, DMF | Substitution of methoxy with alkyl chains |
Demethylation products show enhanced hydrogen-bonding capacity, confirmed by FT-IR (broad O–H stretch at 3200–3400 cm⁻¹) .
Oxidation of the Benzofuran Ring
Controlled oxidation transforms the dihydrobenzofuran moiety into a fully aromatic system:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, RT, 12 hrs | Aromatic benzofuran with conjugated π-system | Enhanced fluorescence properties |
| KMnO₄ | H₂O/acetone, 0°C | Ring-opened dicarboxylic acid derivative | Metabolic studies |
Oxidation with DDQ increases UV absorbance at λmax 310 nm, while KMnO₄-mediated cleavage is tracked via HPLC (retention time shift from 8.2 to 5.1 min).
Amide Bond Modifications
The acetamide group undergoes nucleophilic acyl substitution, enabling diversification:
| Reagent | Product | Biological Relevance |
|---|---|---|
| Hydrazine | Hydrazide derivative | Precursor for heterocyclic synthesis |
| Grignard Reagents (R-MgX) | Ketone or tertiary alcohol derivatives | Lipophilicity modulation |
Hydrazide derivatives exhibit improved solubility (>50 mg/mL in DMSO vs. 12 mg/mL for parent compound) .
Cycloaddition Reactions
The benzofuran core participates in Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 24 hrs | Bicyclic adduct with endo preference | Confirmed by X-ray crystallography |
Adducts show altered dipole moments (Δμ = 2.1 Debye), influencing crystallinity .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide exhibit significant antimicrobial activity. Research has demonstrated that these compounds can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
There is growing interest in the anticancer potential of benzofuran derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown promising results against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic disorders such as diabetes and Alzheimer's disease. For instance, it has been tested against α-glucosidase and acetylcholinesterase enzymes, demonstrating effective inhibition that could lead to therapeutic applications for Type 2 diabetes mellitus and neurodegenerative disorders .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of benzofuran derivatives, this compound was found to exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A comprehensive study assessed the cytotoxic effects of this compound on various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound shares structural motifs with several analogs, particularly in the acetamide linkage and aromatic substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Core Heterocycle : The dihydrobenzofuran in the target compound is less planar than imidazothiazole or benzothiazole cores, which may reduce steric hindrance and alter binding kinetics .
- Chlorophenyl (5l) and trifluoromethyl (EP3 348 550A1) substituents in analogs enhance lipophilicity and target affinity .
Key Observations :
- The 4-methoxybenzyl group in 5l correlates with enhanced VEGFR2 inhibition and cytotoxicity, suggesting that the target compound’s methoxy substituent may similarly contribute to activity .
- Imidazothiazole cores (e.g., 5l) demonstrate higher potency than benzothiazole or benzofuran systems, likely due to improved π-π stacking with biological targets .
Biological Activity
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and potential antiviral activities, alongside relevant research findings and case studies.
Chemical Structure
The compound features a benzofuran moiety and a methoxybenzyl group, which are known to influence its biological activity. The structural formula can be represented as:
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antibacterial properties. For instance, the compound has shown activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that modifications in the structure can enhance antibacterial efficacy, with specific substitutions leading to improved activity against resistant strains .
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The structure-activity relationship (SAR) indicates that certain functional groups significantly enhance antifungal activity, suggesting a potential for development into therapeutic agents for fungal infections .
Antiviral Activity
Emerging research indicates that compounds similar to this compound may possess antiviral properties, particularly against RNA viruses like SARS-CoV-2. Molecular docking studies have shown that certain derivatives bind effectively to viral proteins, potentially inhibiting their function. For example, compounds derived from benzofuran structures displayed strong binding affinities to the main protease and spike glycoprotein of SARS-CoV-2 .
Case Studies
- Study on Antibacterial Efficacy : A study examined the antibacterial effects of various benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the N-substituent position significantly enhanced activity against both bacterial strains .
- Antifungal Screening : Another investigation focused on the antifungal potential of benzofuran derivatives against Candida species. The findings revealed that certain substitutions improved antifungal efficacy, supporting the hypothesis that structural modifications can lead to more potent antifungal agents .
- Antiviral Properties : Research involving molecular docking simulations suggested that benzofuran-based compounds could inhibit viral replication by targeting critical proteins in the viral lifecycle, indicating a promising avenue for future antiviral drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amidation or condensation reactions. For example, a related benzofuran derivative () was synthesized using multi-step protocols involving acetoxylation and coupling reactions. Key steps include protecting group strategies (e.g., acetyl or methoxy groups) and purification via column chromatography. Optimization involves adjusting reaction temperature (e.g., 60–80°C for amidation), solvent polarity (DMF or THF), and catalysts (EDC/HOBt for coupling). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : and NMR identify proton environments (e.g., benzofuran methine at δ 4.5–5.0 ppm) and carbonyl signals (amide C=O at ~168–170 ppm).
- IR : Confirms amide C=O stretches (~1650 cm) and aromatic C-H bends.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for CHNO: calc. 298.1438).
Cross-referencing with crystallographic data () resolves ambiguities in stereochemistry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers to prevent hydrolysis ( ).
- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in fume hoods.
- Waste Disposal : Neutralize with dilute acid/base before incineration. Follow OSHA/GHS guidelines for toxicological risks ( ).
Advanced Research Questions
Q. How can structural ambiguities (e.g., rotational isomerism) in this compound be resolved?
- Methodological Answer : X-ray crystallography (e.g., ) provides definitive bond angles and dihedral angles. For dynamic systems, variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G* basis set) model rotational barriers. Synchrotron radiation may enhance resolution for low-symmetry crystals .
Q. What strategies are employed to analyze contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., IC) under standardized conditions (pH 7.4, 37°C).
- SAR Analysis : Compare with analogs (e.g., ) to identify critical substituents (e.g., methoxy vs. halogen).
- Statistical Tools : Use ANOVA or PCA to isolate variables (e.g., solvent effects, cell line variability) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
- Molecular Dynamics : Simulate binding to targets (e.g., enzymes in ) using AutoDock Vina or GROMACS.
- QM/MM : Hybrid quantum mechanics/molecular mechanics models assess reaction pathways (e.g., amide hydrolysis) .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer :
- Reagent Compatibility : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported catalysts).
- Purification : Switch from column chromatography to recrystallization or continuous flow systems.
- Yield Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, mixing rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
